(E)-3-(2-aminoethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione hydrochloride
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Overview
Description
(5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a thienyl group, and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of thiazolidine-2,4-dione with a thienyl aldehyde in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidine ring can be reduced to form dihydrothiazolidine derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, (5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is investigated for its potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring and the thienyl group are key structural features that enable binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share the thiazolidine ring structure but differ in their side chains and overall activity.
Thienyl Derivatives: Compounds with thienyl groups, such as thiophene-based drugs, have similar structural features but different biological activities.
Uniqueness
(5E)-3-(2-aminoethyl)-5-(thien-2-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its combination of a thiazolidine ring, a thienyl group, and an aminoethyl side chain. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11ClN2O2S2 |
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Molecular Weight |
290.8 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H10N2O2S2.ClH/c11-3-4-12-9(13)8(16-10(12)14)6-7-2-1-5-15-7;/h1-2,5-6H,3-4,11H2;1H |
InChI Key |
PRRCMKJABRCHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Origin of Product |
United States |
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